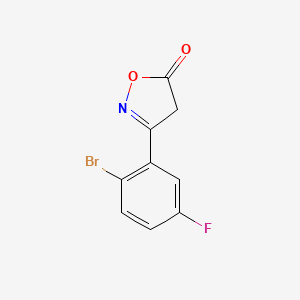

3-(2-Bromo-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-one

Description

Properties

Molecular Formula |

C9H5BrFNO2 |

|---|---|

Molecular Weight |

258.04 g/mol |

IUPAC Name |

3-(2-bromo-5-fluorophenyl)-4H-1,2-oxazol-5-one |

InChI |

InChI=1S/C9H5BrFNO2/c10-7-2-1-5(11)3-6(7)8-4-9(13)14-12-8/h1-3H,4H2 |

InChI Key |

PTQMGEPHZUKGQI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=NOC1=O)C2=C(C=CC(=C2)F)Br |

Origin of Product |

United States |

Preparation Methods

Preparation of Key Intermediate: 2-Bromo-5-fluoroaniline

A crucial precursor for the target compound is 2-bromo-5-fluoroaniline , which can be synthesized via a multi-step aromatic substitution and reduction sequence starting from 4-fluoroaniline:

- Step 1: Acetylation of 4-fluoroaniline with an acylating reagent to form 4-fluoroacetanilide.

- Step 2: Nitration of 4-fluoroacetanilide using concentrated sulfuric acid and fuming nitric acid to yield 2-nitro-4-fluoroacetanilide.

- Step 3: Diazotization of 2-nitro-4-fluoroacetanilide with sodium nitrite under acidic conditions, followed by bromination with hydrobromic acid and cuprous bromide to afford 2-bromo-5-fluoronitrobenzene.

- Step 4: Reduction of 2-bromo-5-fluoronitrobenzene using a suitable reducing agent (e.g., iron, tin, or catalytic hydrogenation) to yield 2-bromo-5-fluoroaniline.

This method achieves high yields (above 95%) and is scalable for industrial production. The reaction conditions involve careful temperature control during nitration and diazotization to optimize selectivity and yield.

| Step | Reactants/Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-fluoroaniline + acylating reagent | 4-fluoroacetanilide | Not specified |

| 2 | 4-fluoroacetanilide + H2SO4 + HNO3 (0-10 °C) | 2-nitro-4-fluoroacetanilide | 95.9 |

| 3 | 2-nitro-4-fluoroacetanilide + NaNO2 + HBr + CuBr (40-55 °C) | 2-bromo-5-fluoronitrobenzene | 96.2 - 99.4 |

| 4 | 2-bromo-5-fluoronitrobenzene + reducing agent | 2-bromo-5-fluoroaniline | High yield (not specified) |

Data adapted from CN112110824A patent.

Formation of the 4,5-Dihydro-1,2-oxazol-5-one Core

The oxazolone ring (4,5-dihydro-1,2-oxazol-5-one) is typically synthesized by cyclization reactions involving α-hydroxy ketones or α-bromo ketones with isocyanates, cyanates, or related reagents under acidic or basic conditions.

- One approach involves condensation of α-hydroxy ketones with potassium cyanate in acidic media, leading to in situ intramolecular cyclization to form the oxazolone ring.

- Alternatively, α-bromo ketones can be condensed with thiazolidinedione derivatives or other nucleophiles to yield substituted oxazolones.

- Activation of oxazolone intermediates with triphosgene in the presence of bases such as N,N-diisopropylethylamine (DIPEA) facilitates further functionalization, including N-methylation or carbamate formation.

Though these methods are described for related oxazolone derivatives, they can be adapted for the 3-(2-bromo-5-fluorophenyl) substituted variant by using the appropriately substituted ketone or aniline precursor.

Synthetic Route to 3-(2-Bromo-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-one

A plausible synthetic sequence combining the above steps is:

- Synthesis of 2-bromo-5-fluoroaniline as described above.

- Conversion of 2-bromo-5-fluoroaniline to the corresponding α-hydroxy or α-bromo ketone derivative via Friedel-Crafts acylation or halogenation reactions.

- Cyclization reaction of the ketone intermediate with potassium cyanate or related reagents under acidic conditions to form the 4,5-dihydro-1,2-oxazol-5-one ring.

- Purification and characterization of the final compound.

Reaction Conditions and Yields

- The bromination and nitration steps require low temperature control (0-10 °C) to avoid side reactions.

- Diazotization and subsequent Sandmeyer-type bromination proceed efficiently at 40-55 °C.

- Cyclization to form the oxazolone ring typically occurs under acidic conditions, with reaction times ranging from 1 to 16 hours depending on substrates.

- Yields for intermediate steps are generally high (>90%), but overall yield depends on purification and scale.

Summary Table of Preparation Steps

| Stage | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4-fluoroaniline | Acylation (acylating agent) | 4-fluoroacetanilide | Not specified | Precursor preparation |

| 2 | 4-fluoroacetanilide | H2SO4 + HNO3, 0-10 °C | 2-nitro-4-fluoroacetanilide | ~96 | Nitration |

| 3 | 2-nitro-4-fluoroacetanilide | NaNO2 + HBr + CuBr, 40-55 °C | 2-bromo-5-fluoronitrobenzene | 96-99 | Diazotization & bromination |

| 4 | 2-bromo-5-fluoronitrobenzene | Reduction (e.g., catalytic hydrogenation) | 2-bromo-5-fluoroaniline | High | Reduction |

| 5 | 2-bromo-5-fluoroaniline | Friedel-Crafts acylation or halogenation | α-bromo or α-hydroxy ketone | Not specified | Intermediate formation |

| 6 | Ketone intermediate | Potassium cyanate, acid catalysis | This compound | Moderate to high | Cyclization |

Research Findings and Notes

- The preparation of 2-bromo-5-fluoroaniline is well-documented with robust, scalable methods yielding high purity intermediates suitable for further synthesis.

- Cyclization methods for oxazolone rings are versatile and can be adapted to various substituted aromatic ketones or anilines.

- The presence of both bromine and fluorine substituents on the phenyl ring requires careful control of reaction conditions to avoid undesired side reactions or dehalogenation.

- Use of triphosgene and DIPEA has been reported to activate oxazolone intermediates for further derivatization, which may be useful for modifying the target compound.

- Industrially, continuous flow and optimized temperature control can improve safety and yield, especially for diazotization and bromination steps.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydrooxazole derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as potassium carbonate or sodium hydride.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Substituted oxazole derivatives.

Oxidation Reactions: Oxidized oxazole derivatives.

Reduction Reactions: Dihydrooxazole derivatives.

Scientific Research Applications

3-(2-Bromo-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-one involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms on the phenyl ring can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

3-(Difluoromethyl)-4,5-dihydro-1,2-oxazol-5-one

- Molecular Weight : 135.07 g/mol (vs. ~258 g/mol for the target compound).

- Key Differences : Replaces the bromo-fluorophenyl group with a difluoromethyl substituent, reducing steric bulk and altering polarity. This derivative may exhibit enhanced solubility in polar solvents compared to the aromatic-substituted target compound .

4-[(6-Bromo-2-hydroxynaphthalen-1-yl)methyl]-3-(4-methylphenyl)-2,5-dihydro-1,2-oxazol-5-one

- Structure : Features a naphthyl-methyl group and a 4-methylphenyl substituent.

- Synthesis : Purified via medium-pressure chromatography (50% yield), highlighting challenges in isolating bulky aromatic derivatives compared to simpler analogs .

Heterocyclic Core Modifications

4-(3-Bromo-4-fluorophenyl)-3-{4-[(2-hydroxyethyl)amino]-1,2,5-oxadiazol-3-yl}-1,2,4-oxadiazol-5(4H)-one

- Core Structure : Replaces the isoxazolone ring with a 1,2,4-oxadiazol-5(4H)-one moiety.

- The bromo-fluorophenyl group at the 4-position (vs. 3-position in the target compound) may alter binding interactions in biological systems .

Metabolic Stability

3-(2-Butyl-5-chloro-1H-imidazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

- Metabolism : Undergoes enzymatic hydrolysis of the amide bond, generating carboxylic acid and aniline metabolites. The target compound, lacking an amide bond, may exhibit greater metabolic stability in vivo .

Key Findings and Implications

Heterocycle Stability : The isoxazolone core demonstrates greater hydrolytic stability than oxadiazole derivatives, which are prone to enzymatic or redox degradation .

Synthetic Challenges : Bulky aromatic substituents (e.g., naphthyl groups) necessitate advanced purification techniques, lowering yields compared to simpler derivatives .

Q & A

Q. What are the optimal synthetic routes for 3-(2-Bromo-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-one, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis typically involves cyclocondensation of α,β-unsaturated carbonyl precursors with hydroxylamine derivatives. Key steps include:

- Precursor preparation : Bromo-fluorophenyl ketones or aldehydes are reacted with hydroxylamine under acidic conditions to form the oxazole ring.

- Temperature control : Maintaining temperatures between 60–80°C minimizes side reactions (e.g., over-oxidation or ring-opening).

- Catalyst optimization : Use of Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis can enhance reaction efficiency and yield (up to 70–85% purity) .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended for isolating the dihydro-oxazolone core.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent positions. For example, the dihydro-oxazole proton signals appear as distinct doublets (δ 4.2–5.1 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurement (±2 ppm) validates molecular formula (C₉H₆BrFNO₂).

- X-ray crystallography : Using programs like SHELXL (for refinement) and ORTEP-3 (for visualization), the crystal structure can resolve stereochemical ambiguities. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution refinement (R-factor < 0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Contradictions (e.g., unexpected splitting in NMR or anomalous mass fragments) require cross-validation:

- 2D NMR (COSY, HSQC, HMBC) : Correlate proton-proton and proton-carbon couplings to confirm connectivity. For example, HMBC correlations between the oxazolone carbonyl (δ 170–175 ppm) and adjacent protons validate ring geometry .

- Isotopic labeling : Introduce deuterated analogs to track fragmentation pathways in HRMS.

- Computational modeling : Density Functional Theory (DFT) simulations (e.g., Gaussian 16) predict NMR chemical shifts and compare them with experimental data to identify discrepancies .

Q. What strategies are recommended for identifying and synthesizing metabolites of this compound in pharmacokinetic studies?

Methodological Answer:

- In vitro metabolism assays : Incubate the compound with liver microsomes (human/rat) to generate Phase I metabolites (hydrolysis, oxidation).

- LC-MS/MS analysis : Use Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 272→200 for carboxylic acid metabolites) to detect hydrolysis products (Table 2, ).

- Synthetic validation : Replicate detected metabolites (e.g., 4,5-dihydro-oxazole-5-carboxylic acid derivatives) via controlled hydrolysis (pH 7.4 buffer, 37°C) followed by purification via reverse-phase HPLC .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological activity?

Methodological Answer:

- Bioisosteric replacement : Substitute the bromo-fluorophenyl group with electron-withdrawing groups (e.g., nitro) to enhance receptor binding affinity.

- Pharmacophore modeling : Tools like Schrödinger’s Phase identify critical interaction sites (e.g., hydrogen bonding with the oxazolone carbonyl).

- In vivo efficacy testing : Evaluate anti-inflammatory activity using rat edema models (e.g., formaldehyde-induced inflammation) and compare with reference drugs (e.g., diclofenac sodium) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.